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Compound of Interest

Compound Name: 2\',3\',5\'-Tri-O-acetylinosine

Cat. No.: B12348099

Get Quote

Role: Strategic Intermediate in Nucleoside Analog Synthesis

Executive Summary
2',3',5'-Tri-O-acetylinosine (CAS 3181-38-2) serves as a critical "lynchpin" intermediate in the

semi-synthesis of purine nucleosides. While inosine itself is chemically inert at the C6 position

under mild conditions, its peracetylated derivative allows for aggressive activation chemistries

—specifically chlorination via Vilsmeier-Haack type reagents—without compromising the ribose

sugar moiety. This guide details the compound's function as a gateway precursor for adenosine

analogs, cytokinins, and A1 adenosine receptor (A1AR) agonists, providing validated protocols

for its synthesis, activation, and deprotection.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
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Property Specification

IUPAC Name
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-1H-

purin-9-yl)oxolan-2-yl]methyl acetate

CAS Number 3181-38-2

Molecular Formula C₁₆H₁₈N₄O₈

Molecular Weight 394.34 g/mol

Appearance White to off-white crystalline solid

Melting Point 234–236 °C (dec.)[1][2][3]

Solubility
Soluble in chloroform, DCM, DMSO, DMF;

sparingly soluble in water

Stability
Stable under anhydrous conditions; hydrolyzes

in basic media

Mechanistic Role: The Protection-Activation
Strategy
The primary utility of 2',3',5'-Tri-O-acetylinosine lies in its ability to facilitate Regioselective Base

Modification.

The Challenge with Inosine
Direct modification of the hypoxanthine base in unprotected inosine is difficult due to the

competing reactivity of the 2', 3', and 5' hydroxyl groups on the ribose sugar. Reagents capable

of activating the C6-position (e.g., POCl₃, SOCl₂) would simultaneously attack the sugar

hydroxyls, leading to polymerization or decomposition.

The Tri-O-acetyl Solution
By masking the ribose hydroxyls with acetyl groups, the molecule becomes lipophilic and

chemically robust against electrophilic attack on the sugar. This enables the use of harsh

chlorinating agents to convert the C6-carbonyl (lactam) into a C6-chloride (imidoyl chloride

equivalent).
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Pathway Logic:

Protection: Inosine

Tri-O-acetylinosine (Shields Ribose).

Activation: Tri-O-acetylinosine

6-Chloropurine riboside derivative (Activates Base).

Substitution: 6-Cl intermediate

Adenosine Analog (S_NAr displacement).

Deprotection: Removal of acetyl groups

Final API.

Experimental Protocols
Protocol A: Synthesis of 2',3',5'-Tri-O-acetylinosine
A high-yield acetylation using acetic anhydride.[4]

Reagents: Inosine, Acetic Anhydride (

), Pyridine, DMAP (catalytic).

Setup: Charge a dry round-bottom flask with Inosine (10.0 g, 37.3 mmol) and DMAP (0.45 g,

3.7 mmol).

Solvent: Suspend solids in anhydrous Pyridine (50 mL). Alternatively, Acetonitrile with

Triethylamine can be used for easier workup.

Addition: Add Acetic Anhydride (14.0 mL, 148 mmol) dropwise at room temperature.

Reaction: Stir at ambient temperature for 4–6 hours. The suspension will clear as the product

forms.
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Workup: Quench with MeOH (5 mL). Concentrate under reduced pressure to a syrup.

Dissolve in DCM, wash with 1M HCl (to remove pyridine), sat. NaHCO₃, and brine.

Purification: Crystallize from EtOH or Et₂O.

Yield: Expect 85–95% (White solid).

Protocol B: The "Gateway" Reaction (Chlorination)
Conversion to 6-Chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine.

Reagents: Tri-O-acetylinosine, Phosphorus Oxychloride (

), N,N-Dimethylaniline (or DMF).

Activation: In a dry flask under Argon, dissolve Tri-O-acetylinosine (3.94 g, 10 mmol) in dry

DCM or Chloroform.

Reagent Formation: Add N,N-Dimethylaniline (1.5 eq) followed by

(3.0 eq). Note: Using DMF instead of aniline generates the Vilsmeier-Haack reagent in situ,
which is highly effective.

Reflux: Heat to reflux for 1–3 hours. Monitor by TLC (the product is less polar than the

starting material).

Quench: Pour the reaction mixture slowly onto crushed ice/NaHCO₃. Caution: Vigorous

exotherm.

Extraction: Extract with DCM. Dry over MgSO₄ and concentrate.

Result: This yields the 6-chloro intermediate, which is reactive toward amines.[5][6]

Protocol C: Diversification (S_NAr & Deprotection)
Synthesis of N6-substituted Adenosine Analogs.

Displacement: Dissolve the 6-chloro intermediate in EtOH or Dioxane. Add the desired

amine (e.g., cyclopentylamine, methylamine) (2.0 eq) and
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. Stir at 50°C.

Deprotection: Once the substitution is complete, add concentrated aqueous Ammonia (

) or Methanolic Ammonia (

). Stir at room temperature overnight.

Isolation: Evaporate solvents. The acetyl groups are cleaved as acetamide/acetate, leaving

the free nucleoside analog.

Visualization of Workflows
Diagram 1: Synthesis & Application Pathway
This diagram illustrates the flow from Inosine to functionalized drugs using Tri-O-acetylinosine

as the central hub.
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Caption: The synthetic pathway transforming Inosine into bioactive analogs via the Tri-O-

acetylinosine intermediate.

Diagram 2: Decision Logic for Process Chemists
When to use Tri-O-acetylinosine versus other protecting groups.

Target: C6-Modified Purine Nucleoside

Is the Ribose moiety
sensitive to acid/base?

Use Silyl Protection (TBDMS)
(High Cost, mild deprotection)

Yes Requires harsh activation?
(e.g., POCl3 reflux)

No

Use Tri-O-acetylinosine
(Low Cost, robust, crystalline)

No Yes (Recommended)

Click to download full resolution via product page

Caption: Decision matrix for selecting acetyl protection for harsh C6-activation chemistries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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